![molecular formula C20H18N2O2 B2994428 1-methyl-3-phenyl-5,5a,6,11b-tetrahydro-3H-chromeno[4',3':4,5]pyrano[2,3-c]pyrazole CAS No. 92736-52-2](/img/structure/B2994428.png)

1-methyl-3-phenyl-5,5a,6,11b-tetrahydro-3H-chromeno[4',3':4,5]pyrano[2,3-c]pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

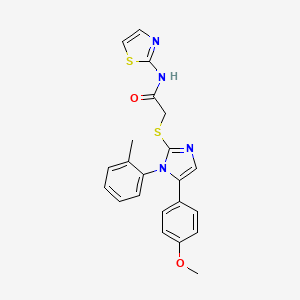

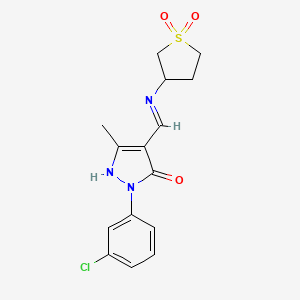

The synthesis of benzopyran-annulated pyrano[2,3-c]pyrazoles, which includes the compound , has been described in a one-pot method . This method combines O-alkenyloxy/alkynyloxy-acetophenones with various pyrazolones in triethylammonium acetate (TEAA) under microwave irradiation . The combination of O-allyloxy- or O-prenyloxy-acetophenones with pyrazolones occurred efficiently, while that of O-propargyloxy-acetophenones was found effective in the presence of a ZnO catalyst, via a domino Knoevenagel–hetero-Diels–Alder (DKHDA) reaction .Chemical Reactions Analysis

The compound is part of a class of molecules that have been synthesized using a domino Knoevenagel–hetero-Diels–Alder (DKHDA) reaction . This reaction involves the combination of O-alkenyloxy/alkynyloxy-acetophenones with various pyrazolones .Physical And Chemical Properties Analysis

The compound is a white solid with a melting point of 130–132 °C . Its IR spectrum (KBr, cm^-1) shows peaks at 2970, 2925, 1590, 1512, 1481, 1445, 1228, 1088, 1039, 851, 759, 675 . Its ^1H NMR spectrum (400 MHz; CDCl_3) shows signals at 1.08 (s, 3H, CH_3 attached to 3° ring-junction carbon), 1.67 (s, 3H, CH_3-5), 1.78 .Aplicaciones Científicas De Investigación

Molecular and Supramolecular Structures

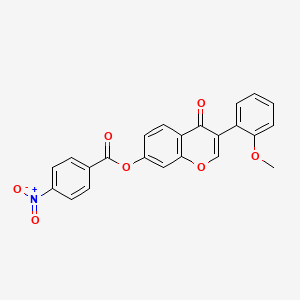

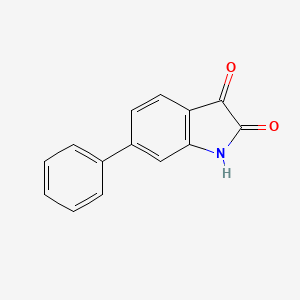

The molecular structures of related compounds, such as 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones, have been elucidated through X-ray diffraction, revealing their molecular and supramolecular architecture. These structures showcase significant interactions like C-H···A (A = O, π) and π-stacking interactions, contributing to their stability and potential reactivity (Padilla-Martínez et al., 2011).

Synthesis and Characterization

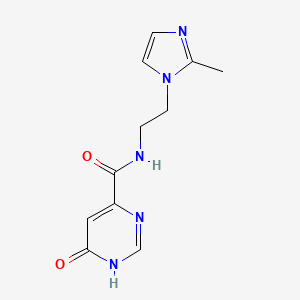

Studies have reported the synthesis of various chromeno and pyrazole derivatives through multi-component reactions, highlighting methods that are efficient, offer good yields, and are environmentally friendly. For instance, the one-pot synthesis of tetrahydrobenzo[b]pyran and 3,4-dihydropyrano[c]chromene derivatives using starch solution as a catalyst exemplifies a sustainable approach to generating these compounds (Hazeri et al., 2014).

Applications in Organic Synthesis

Research has also focused on the utility of chromeno and pyrazole derivatives in organic synthesis, including the creation of complex heterocyclic structures that have potential applications in medicinal chemistry and material sciences. For example, a novel approach for the synthesis of pyrano[3,2-c]chromen-5(4H)-ones or pyrazolyl pyrano[3,2-c]chromen-5(4H)-ones has been developed, leveraging amino glucose-functionalized silica-coated NiFe2O4 nanoparticles as catalysts under solvent-free conditions, pointing towards the potential for these compounds in catalysis and material science applications (Fekri et al., 2018).

Photophysical and Electrochemical Properties

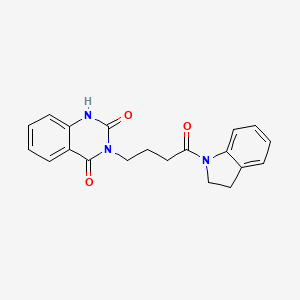

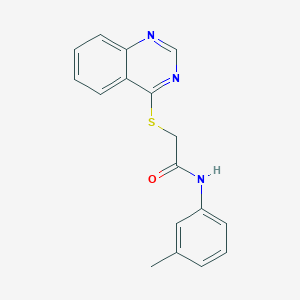

Additionally, the photophysical and electrochemical properties of certain chromeno[4,3-d]pyrazolo[3,4-b]pyridinone derivatives have been investigated, indicating their potential use in photonic and electronic devices. This is exemplified by studies on coumarin pyrazoline moieties combined with tetrazoles, which have been synthesized and characterized for their thermal stabilities, electrochemical properties, and their behavior in various solvents (Kumbar et al., 2018).

Safety and Hazards

The compound is not intended for human or veterinary use. It is available for research use only. Specific safety and hazard information would require further investigation.

Direcciones Futuras

The compound is part of a class of molecules that have shown potential applications in medicinal chemistry . They have been found to exhibit antimicrobial, insecticidal, anti-inflammatory, and molluscidal activities . Future research could explore these potential applications further, as well as investigate the compound’s mechanism of action and other properties.

Propiedades

IUPAC Name |

16-methyl-14-phenyl-8,12-dioxa-14,15-diazatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17),15-pentaene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2/c1-13-18-19-14(11-23-17-10-6-5-9-16(17)19)12-24-20(18)22(21-13)15-7-3-2-4-8-15/h2-10,14,19H,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTTQVUATZFHJTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C3C(COC4=CC=CC=C34)CO2)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-chloro-2-(1H-pyrrol-1-yl)benzyl]cyclohexanecarboxamide](/img/structure/B2994346.png)

![3-((3,4-Dichlorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2994349.png)

![Benzoic acid, 3,3'-(1,3,6,8-tetrahydro-1,3,6,8-tetraoxobenzo[lmn][3,8]phenanthroline-2,7-diyl)bis[6-hydroxy-(9CI)](/img/structure/B2994359.png)

![6'-Fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2994364.png)

![2-({4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-pyridinyl}oxy)-1-ethanol](/img/structure/B2994365.png)

![2,3-Dihydro-1,4-dioxino[2,3-b]pyridine-2-methanol](/img/structure/B2994366.png)